tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a benzyloxy group, and a fluoro-substituted indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or aldehyde precursor.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Benzyloxy Group Addition: The benzyloxy group can be added through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted indazole derivatives.
Scientific Research Applications
tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 6-(benzyloxy)-1H-indazole-1-carboxylate: Lacks the fluoro group, which may result in different reactivity and biological activity.
tert-Butyl 4-fluoro-1H-indazole-1-carboxylate: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
tert-Butyl 6-(benzyloxy)-4-chloro-1H-indazole-1-carboxylate: Contains a chloro group instead of a fluoro group, which may influence its chemical reactivity and biological properties.
The unique combination of the tert-butyl ester, benzyloxy, and fluoro groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-fluoro-6-phenylmethoxyindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2,3)25-18(23)22-17-10-14(9-16(20)15(17)11-21-22)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEAXDCVECAIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)OCC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743531 | |
Record name | tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-02-4 | |
Record name | tert-Butyl 6-(benzyloxy)-4-fluoro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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